![molecular formula C23H21FN4S B1676648 p38 MAP Kinase Inhibitor III CAS No. 549505-65-9](/img/structure/B1676648.png)
p38 MAP Kinase Inhibitor III
Overview
Description
P38 MAP Kinase Inhibitor III is a cell-permeable methylsulfanylimidazole compound that acts as a potent, selective, reversible, and ATP-competitive p38 MAP kinase inhibitor . It controls the biological activity of p38 MAP Kinase . It plays a key role in the cellular response to stress at many levels .
Molecular Structure Analysis
The molecular structure of this compound is complex. The binding of more specific molecules is characterized by a peptide flip between Met109 and Gly110 . This unique mode of binding may be exploited in the design of new p38 inhibitors .Scientific Research Applications
p38 MAP Kinase Inhibitor III in Disease Treatment
Rheumatoid Arthritis and Other Pro-inflammatory Diseases : p38 MAP kinase inhibitors have been extensively explored for treating pro-inflammatory diseases like rheumatoid arthritis. However, clinical trials often faced challenges due to selectivity and toxicity issues. Recent innovations include tailor-made molecules for local application, primarily type-II inhibitors for lung or skin diseases, and isoform-selective inhibitors for specific conditions like cutaneous T-cell lymphoma (Haller, Nahidino, Forster, & Laufer, 2020).
Cardiovascular Disease : The p38 MAP kinase pathway plays a significant role in atherosclerosis and other cardiovascular diseases. Inhibitors targeting p38 MAPKs showed potential in pre-clinical studies and clinical trials, especially for conditions like chronic obstructive pulmonary disease (COPD) and atherosclerosis (Fisk, Gajendragadkar, Mäki-Petäjä, Wilkinson, & Cheriyan, 2014).
Cancer and Alzheimer's Disease : p38 MAP kinase inhibitors are being explored for their potential in treating cancer and Alzheimer's disease. The pathway plays a crucial role in tumor progression and neuroinflammation associated with Alzheimer's disease (Lee & Kim, 2017).
Mechanistic Insights and Development
- Discovery and Characterization : A novel non–ATP-competitive p38 MAP kinase inhibitor has been identified, offering new possibilities for inhibitor designs and therapeutic strategies. This discovery is significant asall previously failed clinical trials involved ATP-competitive inhibitors. The non-ATP-competitive nature opens up new avenues for research and drug development (Wilson et al., 2016).
Pharmacophore Mapping and QSAR Studies : Extensive QSAR and pharmacophore modeling have been conducted to understand the structural requirements for p38 MAP kinase inhibitory activity. This research aids in the design of novel inhibitors and enhances our understanding of the enzyme's inhibition mechanisms (Gangwal et al., 2013).
Targeting Inflammatory Pathways in Asthma and COPD : p38 MAP kinase plays a significant role in the inflammatory responses in asthma and COPD. Inhibition of this kinase has shown potential in reducing inflammation, suggesting a possible therapeutic approach for these respiratory conditions (Chung, 2011).
This compound in Drug Discovery
Sequential Screening Procedure : A sequential screening procedure involving isolated enzyme assays, cell-based assays, and human whole blood assays has been developed to identify and evaluate p38 MAPK inhibitors. This approach provides comprehensive insights into the inhibitors' potency, selectivity, and toxicity, crucial for drug discovery programs (Bauer, Kubiak, Rothbauer, & Laufer, 2016).
Design and Synthesis of Novel Inhibitors : Research has been focused on designing and synthesizing novel p38 MAP kinase inhibitors, such as chromone-based and dibenzosuberone inhibitors. These efforts aim to improve selectivity and activity while considering the kinase's structural and functional attributes (Dyrager et al., 2011).
Bioanalytical Methods for Inhibitor Analysis : A critical review of bioanalytical methods used for analyzing p38 MAP kinase inhibitors has been conducted. This includes sample preparation, chromatographic analysis, and the assessment of inhibitors in biological fluids and tissues, providing essential information for the development and evaluation of these compounds (Wong, Hsieh, Pham, & James, 2012).
Mechanism of Action
Target of Action
ML3403, also known as p38 MAP Kinase Inhibitor III, primarily targets the p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .
Mode of Action
ML3403 is a cell-permeable, potent inhibitor of p38 MAPK . Kinetic studies indicate that this compound is competitive with respect to ATP . This means that ML3403 competes with ATP for binding to the ATP-binding site of the p38 MAPK, thereby inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of p38 MAPK by ML3403 affects the MAPK signaling pathway . This pathway plays an integral role in disease states including oncogenesis, autoimmune diseases, and inflammatory processes . By inhibiting p38 MAPK, ML3403 suppresses the release of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis .
Result of Action
The primary result of ML3403’s action is the suppression of cytokine release . This has been demonstrated both in vivo (in LPS-stimulated mice) and in vitro (in LPS-stimulated isolated human PBMCs) . Specifically, ML3403 has been shown to suppress the release of TNF-α and IL-1β, two key pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of ML3403 can be influenced by various environmental factors. For instance, ML3403 should be stored at 2-8°C, protected from light . Upon solubilization, it should be apportioned into working aliquots and stored at -20°C . Avoiding repeated freeze/thaw cycles is recommended as they could potentially affect the stability and efficacy of the compound .
Future Directions
The future directions of p38 MAP Kinase Inhibitor III involve its potential use in the treatment of various diseases. For instance, it has been suggested that targeting p38α could be of therapeutic interest . Moreover, novel MK2i strategies, although encouraging in the pre-clinical arena, may either show evidence for efficacy or the lack of efficacy in emergent human trials data from different disease settings .
properties
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
549505-65-9 | |
Record name | ML-3403 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ML-3403 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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